N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide
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Overview
Description
N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide is a chemical compound with the molecular formula C20H20ClN3OS. This compound is known for its unique structure, which includes a quinazoline ring system substituted with a phenyl group and a chloro atom, as well as a butyl group attached to the acetamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The phenyl and chloro substituents are introduced through electrophilic aromatic substitution reactions.
Thioether Formation: The sulfanyl group is introduced by reacting the quinazoline derivative with a suitable thiol compound.
Acetamide Formation: The final step involves the reaction of the intermediate compound with butylamine to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts, high-throughput reactors, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)chloroacetamide: This compound has a similar acetamide structure but with different substituents on the aromatic ring.
2-Chloro-N-phenylacetamide: Another related compound with a chloroacetamide moiety but lacking the quinazoline ring system.
2-Chloromethyl-2-phenylpropane: This compound has a similar phenyl group but with different functional groups attached.
Uniqueness
N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide is unique due to its combination of a quinazoline ring system with a sulfanyl group and an acetamide moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
Biological Activity
N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula: C25H22ClN3OS
Molar Mass: 447.98 g/mol
CAS Number: 443739-03-5
The compound features a quinazoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to quinazolines. A study screening various N-(substituted phenyl)-2-chloroacetamides found that compounds with halogenated substituents exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
---|---|---|---|
N-(4-chlorophenyl)-2-chloroacetamide | Effective | Less effective | Moderate |
N-(4-fluorophenyl)-2-chloroacetamide | Highly effective | Moderate | Effective |
This compound | TBD | TBD | TBD |
The exact activity of this compound against these pathogens is yet to be fully characterized, but its structural similarities suggest potential effectiveness.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives often correlates with their structural features. The presence of substituents on the phenyl ring significantly influences lipophilicity and membrane permeability, which are critical for antimicrobial efficacy .
Key Findings from SAR Studies:
- Halogen Substituents: Compounds with halogenated phenyl rings demonstrated enhanced lipophilicity, facilitating better cell membrane penetration.
- Chain Length: The length of the alkyl chain (in this case, butyl) may also influence solubility and biological activity.
Case Studies
One notable study involved the synthesis and evaluation of several quinazoline derivatives, where researchers reported that certain modifications led to increased potency against resistant bacterial strains like MRSA . This suggests that further exploration of N-butyl derivatives could yield valuable insights into overcoming antibiotic resistance.
Properties
Molecular Formula |
C20H20ClN3OS |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
N-butyl-2-(6-chloro-2-phenylquinazolin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H20ClN3OS/c1-2-3-11-22-18(25)13-26-20-16-12-15(21)9-10-17(16)23-19(24-20)14-7-5-4-6-8-14/h4-10,12H,2-3,11,13H2,1H3,(H,22,25) |
InChI Key |
OSKSOQKPKVLUKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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